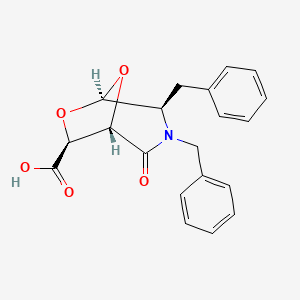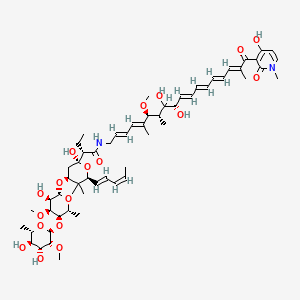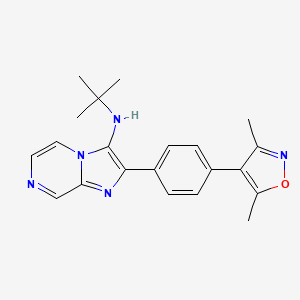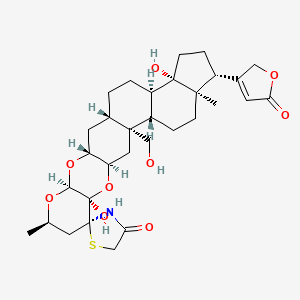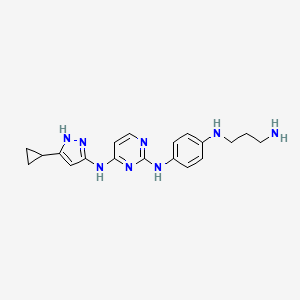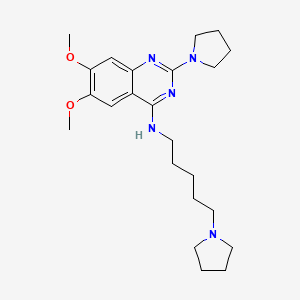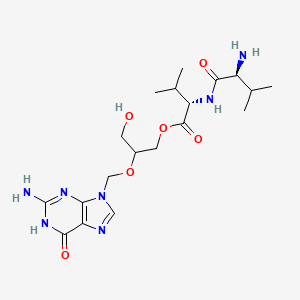
Valine-valine-ganciclovir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valin-Valin-Ganciclovir ist eine Verbindung, die die antiviralen Eigenschaften von Ganciclovir mit der verbesserten Bioverfügbarkeit von Valin kombiniert. Diese Verbindung wird hauptsächlich zur Behandlung von Zytomegalievirus (CMV)-Infektionen verwendet, insbesondere bei immungeschwächten Patienten. Die Zugabe von Valin zu Ganciclovir verbessert seine Absorption und Wirksamkeit, was es zu einem wertvollen Instrument in der antiviralen Therapie macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Valin-Valin-Ganciclovir beinhaltet die Veresterung von Ganciclovir mit Valin. Eine übliche Methode umfasst die Entschützung von Mono-Benzyloxycarbonyl-L-Valin-Ganciclovir in Methanol oder Ethanol. Dieser Prozess kann zur Bildung von Verunreinigungen wie N-Methyl-Valganciclovir und N-Ethyl-Valganciclovir führen, die innerhalb bestimmter Grenzen kontrolliert werden müssen .
Industrielle Produktionsmethoden
Die industrielle Produktion von Valin-Valin-Ganciclovir folgt typischerweise ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um Verunreinigungen zu minimieren und eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Moderne Reinigungstechniken werden eingesetzt, um die strengen Qualitätsstandards zu erfüllen, die für pharmazeutische Anwendungen erforderlich sind .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of valine-valine-ganciclovir involves the esterification of ganciclovir with valine. One common method involves the deprotection of mono-benzyloxycarbonyl-L-valine ganciclovir in methanol or ethanol. This process can lead to the formation of impurities such as N-methyl valganciclovir and N-ethyl valganciclovir, which need to be controlled within specific limits .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to minimize impurities and ensure high yield and purity of the final product. Advanced purification techniques are employed to meet the stringent quality standards required for pharmaceutical applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Valin-Valin-Ganciclovir durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung oxidierter Derivate der Verbindung führen.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern.
Substitution: Substitutionsreaktionen können an verschiedenen Stellen des Moleküls auftreten und zu verschiedenen Derivaten führen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Produkt und der spezifischen Reaktion, die durchgeführt wird .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Valin-Valin-Ganciclovir, jedes mit möglicherweise unterschiedlichen pharmakologischen Eigenschaften. Diese Derivate können auf ihre Wirksamkeit und Sicherheit in der antiviralen Therapie untersucht werden .
Wissenschaftliche Forschungsanwendungen
Valin-Valin-Ganciclovir hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung für die Untersuchung der Veresterung und anderer chemischer Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre Wechselwirkungen mit zellulären Transportern und Enzymen untersucht.
Medizin: Es wird hauptsächlich zur Behandlung von CMV-Infektionen bei immungeschwächten Patienten verwendet, einschließlich HIV/AIDS-Patienten und Transplantationsempfängern
Industrie: Die Verbindung wird in industriellem Maßstab für pharmazeutische Anwendungen hergestellt, wobei fortschrittliche Synthese- und Reinigungstechniken erforderlich sind
Wirkmechanismus
Valin-Valin-Ganciclovir wird im Körper schnell zu Ganciclovir umgewandelt. Ganciclovir wird phosphoryliert zu einem Substrat, das die Bindung von Desoxyguanosintriphosphat an die DNA-Polymerase kompetitiv hemmt, was zur Hemmung der viralen DNA-Synthese führt. Dieser Mechanismus verhindert effektiv die Replikation von CMV und anderen Herpesviren .
Wissenschaftliche Forschungsanwendungen
Valine-valine-ganciclovir has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying esterification and other chemical reactions.
Biology: The compound is studied for its interactions with cellular transporters and enzymes.
Medicine: It is primarily used in the treatment of CMV infections in immunocompromised patients, including those with HIV/AIDS and transplant recipients
Industry: The compound is produced on an industrial scale for pharmaceutical applications, requiring advanced synthesis and purification techniques
Wirkmechanismus
Valine-valine-ganciclovir is rapidly converted to ganciclovir in the body. Ganciclovir is phosphorylated to a substrate that competitively inhibits the binding of deoxyguanosine triphosphate to DNA polymerase, resulting in the inhibition of viral DNA synthesis. This mechanism effectively prevents the replication of CMV and other herpesviruses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ganciclovir: Die Ausgangssubstanz von Valin-Valin-Ganciclovir, die zur Behandlung von CMV-Infektionen eingesetzt wird.
Valganciclovir: Ein L-Valinester-Prodrug von Ganciclovir, ähnlich wie Valin-Valin-Ganciclovir, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.
Valaciclovir: Eine weitere mit Valin veresterte antivirale Verbindung, die hauptsächlich bei Herpes-simplex-Virus-Infektionen eingesetzt wird.
Einzigartigkeit
Valin-Valin-Ganciclovir ist in seiner Kombination von zwei Valin-Molekülen mit Ganciclovir einzigartig, was seine Bioverfügbarkeit und Wirksamkeit erhöht. Dies macht es besonders wirksam bei der Behandlung von CMV-Infektionen bei immungeschwächten Patienten und bietet im Vergleich zu anderen ähnlichen Verbindungen Vorteile in Bezug auf Absorption und klinische Ergebnisse .
Eigenschaften
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N7O6/c1-9(2)12(20)16(28)23-13(10(3)4)18(30)31-6-11(5-27)32-8-26-7-22-14-15(26)24-19(21)25-17(14)29/h7,9-13,27H,5-6,8,20H2,1-4H3,(H,23,28)(H3,21,24,25,29)/t11?,12-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCILZBQRWUKME-SPOOISQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N7O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

